N~4~-(4-chloro-2-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic core with fused pyrazole and pyrimidine rings. Key structural features include:
- N⁶-substituents: Two methyl groups, enhancing electron-donating effects and influencing solubility.
- 1-position: A methyl group, stabilizing the pyrazole ring conformation.
Pyrazolo[3,4-d]pyrimidines are widely studied for kinase inhibition, antibacterial, and anticancer activities due to their structural resemblance to purines, enabling ATP-binding site interactions .
Properties
Molecular Formula |
C15H17ClN6 |
|---|---|
Molecular Weight |
316.79 g/mol |
IUPAC Name |
4-N-(4-chloro-2-methylphenyl)-6-N,6-N,1-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H17ClN6/c1-9-7-10(16)5-6-12(9)18-13-11-8-17-22(4)14(11)20-15(19-13)21(2)3/h5-8H,1-4H3,(H,18,19,20) |
InChI Key |
RUHILBOMJKEGDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N4-(4-CHLORO-2-METHYLPHENYL)-N1,N6,6-TRIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be achieved through both conventional and green synthetic routes . One common method involves the reaction of 4-chloro-2-methylphenylhydrazine with 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine under reflux conditions in the presence of a suitable solvent . The reaction mixture is then purified using chromatographic techniques to obtain the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and reduce production costs .
Chemical Reactions Analysis
N4-(4-CHLORO-2-METHYLPHENYL)-N1,N6,6-TRIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N4-(4-CHLORO-2-METHYLPHENYL)-N1,N6,6-TRIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-(4-CHLORO-2-METHYLPHENYL)-N1,N6,6-TRIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of protein tyrosine kinases . These enzymes are crucial for various cellular processes, including growth, differentiation, and metabolism . By inhibiting these kinases, the compound can disrupt abnormal cell signaling pathways, leading to the suppression of cancer cell proliferation . Molecular docking studies have shown that the compound binds effectively to the active site of the enzyme, thereby blocking its activity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Structural and Functional Comparisons
Key Observations:
- N⁴ Substituents : Bulky aryl groups (e.g., 4-chloro-2-methylphenyl) enhance hydrophobic interactions in kinase binding pockets. Chlorine atoms improve binding affinity via halogen bonding .
- N⁶ Substituents : Dimethyl groups (target compound) increase steric hindrance but reduce solubility compared to ethyl or methoxypropyl groups ().
- Core Modifications : Pyrido[3,4-d]pyrimidines (e.g., GW2974) show broader kinase selectivity than pyrazolo analogs due to altered electronic profiles .
Biological Activity
N~4~-(4-chloro-2-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, commonly referred to as a pyrazolo[3,4-d]pyrimidine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula and Structure
The molecular formula of this compound is . The compound features a pyrazolo[3,4-d]pyrimidine core structure which is known for its potential pharmacological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 303.79 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have been shown to exhibit potent activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values as low as 0.25 μg/mL .
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines may also possess anticancer properties. A study demonstrated that certain derivatives induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation . The mechanism often involves interference with DNA synthesis and repair processes.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. For example:
- Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidines have been identified as inhibitors of various kinases which play crucial roles in signaling pathways related to cell growth and division.
- Antagonism of Receptors : Some derivatives act as antagonists at specific receptors involved in inflammatory responses.
Study 1: Antibacterial Efficacy
A recent investigation into the antibacterial efficacy of pyrazolo[3,4-d]pyrimidine derivatives revealed that modifications at the N1 position significantly enhance antimicrobial activity. The study reported a series of synthesized compounds where structural variations led to improved potency against Gram-positive bacteria .
Study 2: Anticancer Properties
In another study focusing on anticancer properties, researchers synthesized a series of pyrazolo[3,4-d]pyrimidines and evaluated their effects on human cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
